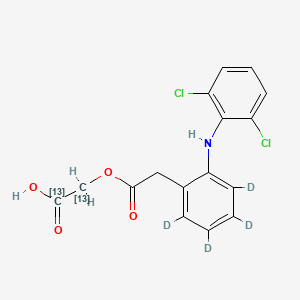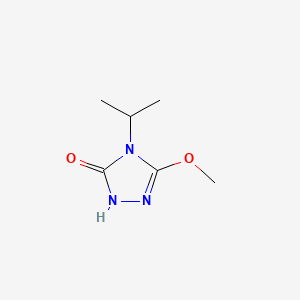
3-Hydroxyoleylcarnitine(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyoleylcarnitine (Mixture of Diastereomers): is a compound that consists of multiple stereoisomers. It is a colorless to pale yellow solid that is soluble in organic solvents such as ethanol and chloroform but insoluble in water . This compound is primarily used for research and laboratory applications, particularly in the fields of biochemistry and medicine, where it serves as a metabolite for the study and analysis of processes related to fatty acid metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxyoleylcarnitine can be achieved through various synthetic routes. One common method involves the use of synthetic chemistry techniques, which can be tailored and adjusted according to the needs of the chemical laboratory . The specific synthetic route typically involves the esterification of oleic acid with carnitine, followed by hydroxylation to introduce the hydroxy group at the 3-position.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyoleylcarnitine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxy group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 3-oxooleylcarnitine.
Reduction: Regeneration of 3-Hydroxyoleylcarnitine.
Substitution: Formation of 3-chlorooleylcarnitine.
Applications De Recherche Scientifique
3-Hydroxyoleylcarnitine has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reference standard in synthetic chemistry and analytical studies.
Biology: Serves as a metabolite for studying fatty acid metabolism and related biological processes.
Medicine: Utilized in the research of metabolic disorders and diseases associated with fatty acid metabolism.
Industry: Employed in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of 3-Hydroxyoleylcarnitine involves its role as a metabolite in fatty acid metabolism. It acts as an intermediate in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with carnitine acyltransferase enzymes, facilitating the transfer of fatty acyl groups to carnitine, which are then transported across the mitochondrial membrane. This process is crucial for the production of energy from fatty acids .
Comparaison Avec Des Composés Similaires
Oleylcarnitine: Lacks the hydroxy group at the 3-position.
Palmitoylcarnitine: Contains a saturated fatty acid chain instead of an unsaturated one.
Stearoylcarnitine: Similar to palmitoylcarnitine but with a longer fatty acid chain.
Uniqueness: 3-Hydroxyoleylcarnitine is unique due to the presence of the hydroxy group at the 3-position, which imparts distinct chemical and biological properties. This hydroxy group allows for additional chemical modifications and interactions, making it a valuable compound for research in fatty acid metabolism and related fields .
Propriétés
Numéro CAS |
851132-91-7 |
|---|---|
Formule moléculaire |
C25H47NO5 |
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
(3R)-3-[(Z)-3-hydroxyoctadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h12-13,22-23,27H,5-11,14-21H2,1-4H3/b13-12-/t22?,23-/m1/s1 |
Clé InChI |
YBCVTTMMURGSEY-LMLDZDDJSA-N |
SMILES |
CCCCCCCCC=CCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
SMILES canonique |
CCCCCCCCC=CCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Synonymes |
(2R)-3-Carboxy-2-[[(9Z)-3-hydroxy-1-oxo-9-octadecen-1-yl]oxy]-N,N,N-trimethyl-1-propanaminium inner salt; (2R)-3-Carboxy-2-[[(9Z)-3-hydroxy-1-oxo-9-octadecenyl]oxy]-N,N,N-trimethyl-1-propanaminium inner salt; 3-Hydroxyoctadecenoylcarnitine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












